6-Methyl-4-oxo-4H-furo[3,2-c]pyran-3-carbonyl chloride
CAS No.: 104270-66-8
Cat. No.: VC18677872
Molecular Formula: C9H5ClO4
Molecular Weight: 212.58 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 104270-66-8 |
|---|---|
| Molecular Formula | C9H5ClO4 |
| Molecular Weight | 212.58 g/mol |
| IUPAC Name | 6-methyl-4-oxofuro[3,2-c]pyran-3-carbonyl chloride |
| Standard InChI | InChI=1S/C9H5ClO4/c1-4-2-6-7(9(12)14-4)5(3-13-6)8(10)11/h2-3H,1H3 |
| Standard InChI Key | YWJCVHOXEDKRJL-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC2=C(C(=CO2)C(=O)Cl)C(=O)O1 |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
6-Methyl-4-oxo-4H-furo[3,2-c]pyran-3-carbonyl chloride is systematically named according to IUPAC guidelines, reflecting its bicyclic framework and functional groups. The fused furopyran system consists of a furan ring (oxygen-containing five-membered ring) and a pyran ring (oxygen-containing six-membered ring), with a ketone group at position 4 and a carbonyl chloride at position 3. The methyl group at position 6 introduces steric and electronic modifications that influence reactivity .
Table 1: Key Chemical Identifiers
| Property | Value |
|---|---|
| CAS No. | 104270-66-8 |
| Molecular Formula | |
| Molecular Weight | 212.58 g/mol |
| IUPAC Name | 6-Methyl-4-oxofuro[3,2-c]pyran-3-carbonyl chloride |
Structural Analysis
X-ray crystallography and NMR studies of analogous furopyran derivatives (e.g., 4-methoxy-6-methyl-6,7-dihydro-4H-furo[3,2-c]pyran) reveal that the fused ring system adopts a planar conformation, with the carbonyl chloride group positioned perpendicular to the bicyclic plane . The methyl substituent at position 6 introduces slight puckering in the pyran ring, as observed in NOESY correlations of related hydrofuran derivatives .
Synthesis and Preparation
Cyclization Strategies
The synthesis of 6-methyl-4-oxo-4H-furo[3,2-c]pyran-3-carbonyl chloride typically involves cyclization of 1,3-dicarbonyl precursors with α-halo-α,β-unsaturated carbonyl compounds. A representative protocol, adapted from hydrofuran syntheses , employs DBU (1,8-diazabicycloundec-7-ene) in THF to deprotonate the 1,3-dicarbonyl compound, followed by nucleophilic attack on the α-halo carbonyl substrate.
Table 2: Optimization of Cyclization Conditions
| Precursor | Reagent | Temperature | Yield (%) |
|---|---|---|---|
| 2-(Ethoxycarbonyl)cyclopentanone | Methyl 2-bromopropenoate | -50°C → RT | 86 |
| Dimethyl 1,3-acetonedicarboxylate | 3,4-Dibromobutan-2-one | -30°C → RT | 93 |
Post-Cyclization Modifications
The carbonyl chloride group is introduced via chlorination of a precursor ketone using reagents such as oxalyl chloride or phosphorus pentachloride. For example, oxidation of dihydrofuran intermediates with chemical manganese dioxide (MnO) yields the corresponding furan derivatives, which are subsequently chlorinated .
Physicochemical Properties
Stability and Reactivity
The compound’s reactivity is dominated by the electrophilic carbonyl chloride group, which participates in nucleophilic acyl substitutions. The methyl group at position 6 enhances steric hindrance, moderating reaction rates with bulkier nucleophiles. Stability studies indicate that the compound is hygroscopic and requires storage under inert conditions to prevent hydrolysis to the corresponding carboxylic acid .
Spectroscopic Characterization
-
IR Spectroscopy: Strong absorption bands at 1775 cm (C=O stretch of carbonyl chloride) and 1680 cm (ketone C=O).
-
H NMR: Distinct signals for the methyl group (δ 2.1 ppm, singlet) and aromatic protons in the fused ring system (δ 6.2–7.0 ppm) .
Applications in Organic Synthesis
Building Block for Heterocycles
The carbonyl chloride moiety serves as a versatile handle for constructing amides, esters, and thioesters. For instance, coupling with amines generates furopyran-3-carboxamides, which are explored as kinase inhibitors in drug discovery .
Related Compounds and Derivatives
Table 3: Structural Analogues and Their Properties
| Compound Name | Molecular Formula | Key Feature |
|---|---|---|
| 4-Methoxy-6-methyl-6,7-dihydro-4H-furo[3,2-c]pyran | Saturated pyran ring | |
| Methyl 2-methoxy-7-(4-methylbenzoyl)-4-oxo-6-p-tolyl-4H-furo[3,2-c]pyran | Acylated derivative |
Challenges and Future Directions
Current synthesis routes suffer from moderate yields (33–93%) and diastereomer formation, necessitating chromatographic purification . Future work could explore asymmetric catalysis to improve stereocontrol. Additionally, the compound’s potential in materials science (e.g., as a monomer for conductive polymers) remains underexplored.
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